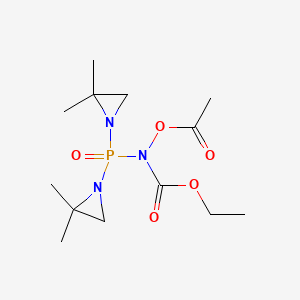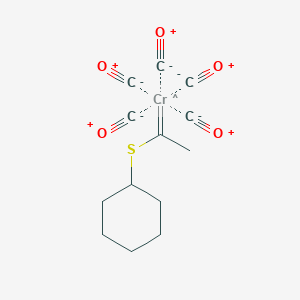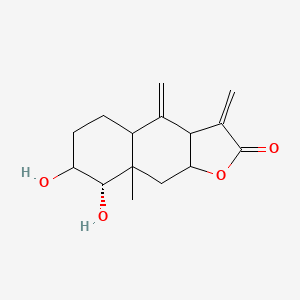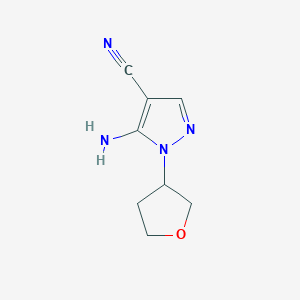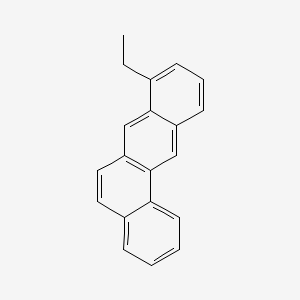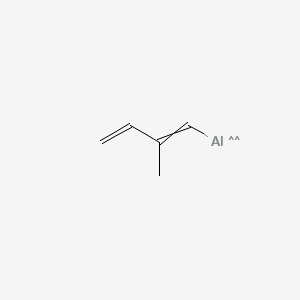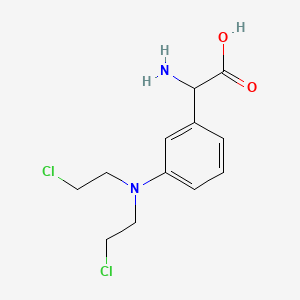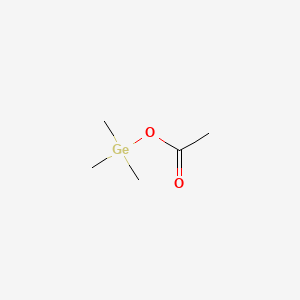
Germane, acetoxytrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Germane, acetoxytrimethyl- typically involves the reaction of trimethylgermanium chloride with acetic acid in the presence of a base. The reaction proceeds as follows:
(CH3)3GeCl+CH3COOH→(CH3)3GeOCOCH3+HCl
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the germanium compound.
Industrial Production Methods
On an industrial scale, the production of Germane, acetoxytrimethyl- may involve more efficient catalytic processes to increase yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Germane, acetoxytrimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its elemental form or other lower oxidation state germanium compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Nucleophiles: Various nucleophiles, including amines and alcohols, can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.
Aplicaciones Científicas De Investigación
Germane, acetoxytrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-tumor activity.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which Germane, acetoxytrimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular function. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Germane (GeH₄): Similar in structure but lacks the acetoxy group.
Trimethylgermane (Ge(CH₃)₃): Similar but without the acetoxy group.
Acetoxytrimethylsilane (Si(CH₃)₃OCOCH₃): Silicon analogue with similar structure.
Uniqueness
Germane, acetoxytrimethyl- is unique due to the presence of both germanium and an acetoxy group, which imparts distinct chemical properties
Propiedades
Número CAS |
1118-13-4 |
|---|---|
Fórmula molecular |
C5H12GeO2 |
Peso molecular |
176.78 g/mol |
Nombre IUPAC |
trimethylgermyl acetate |
InChI |
InChI=1S/C5H12GeO2/c1-5(7)8-6(2,3)4/h1-4H3 |
Clave InChI |
WYYQJDBZXXZDRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


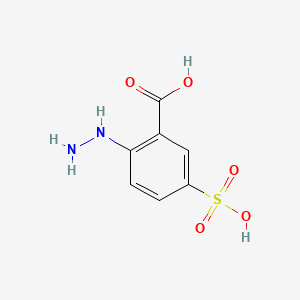
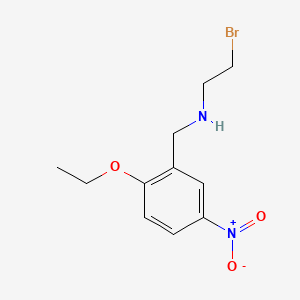
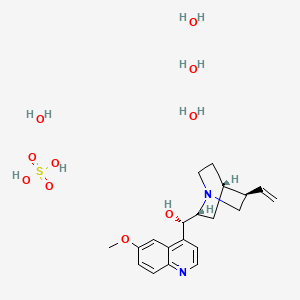
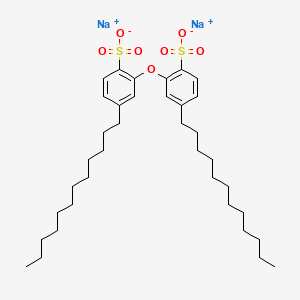
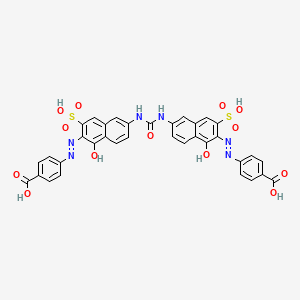
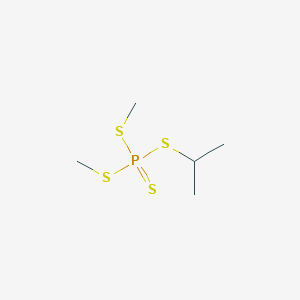
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
